4-(1-Aminoethyl)hepta-1,6-dien-4-ol

Pharmaceutical Salt Formation Pre-formulation Solid-State Chemistry

4-(1-Aminoethyl)hepta-1,6-dien-4-ol (CAS 315248-78-3, molecular formula C9H17NO, molecular weight 155.24 g/mol) is a chiral β-amino alcohol featuring a quaternary carbon center bearing hydroxyl, primary amino, and two allyl groups. The compound possesses two terminal alkene moieties amenable to olefin metathesis, cyclization, and Diels-Alder transformations, alongside amino and hydroxyl functionalities that support hydrogen bonding, coordination chemistry, and nucleophilic reactions.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 315248-78-3
Cat. No. B1306342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminoethyl)hepta-1,6-dien-4-ol
CAS315248-78-3
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCC(C(CC=C)(CC=C)O)N
InChIInChI=1S/C9H17NO/c1-4-6-9(11,7-5-2)8(3)10/h4-5,8,11H,1-2,6-7,10H2,3H3
InChIKeyJDCZKKQVTDSZTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Aminoethyl)hepta-1,6-dien-4-ol (CAS 315248-78-3): Chiral Amino-Alcohol with Terminal Diene Functionality for Asymmetric Synthesis


4-(1-Aminoethyl)hepta-1,6-dien-4-ol (CAS 315248-78-3, molecular formula C9H17NO, molecular weight 155.24 g/mol) is a chiral β-amino alcohol featuring a quaternary carbon center bearing hydroxyl, primary amino, and two allyl groups . The compound possesses two terminal alkene moieties amenable to olefin metathesis, cyclization, and Diels-Alder transformations, alongside amino and hydroxyl functionalities that support hydrogen bonding, coordination chemistry, and nucleophilic reactions . Commercially available at purities of 95-98%, this compound serves as a building block in target-oriented synthesis, though peer-reviewed application data remains absent from the primary literature .

Why Generic Substitution of 4-(1-Aminoethyl)hepta-1,6-dien-4-ol Fails: Functional Group Orthogonality and Chiral Center Integrity


The parent scaffold hepta-1,6-dien-4-ol (CAS 2883-45-6) lacks both the aminoethyl side chain and the chiral center that define 4-(1-aminoethyl)hepta-1,6-dien-4-ol [1]. This absence eliminates the amine's capacity for salt formation, hydrogen bonding, and coordination chemistry . Conversely, simple amino alcohols such as 2-amino-1-butanol lack the terminal diene system required for metathesis and cycloaddition . The quaternary carbon at C4 bearing three distinct functional arms creates a stereogenic center absent in linear amino alcohols, making this compound uniquely positioned for applications requiring both chiral induction and orthogonal alkene reactivity. Critically, no peer-reviewed studies have quantified the performance differences between this compound and any named analog in a specific reaction system.

4-(1-Aminoethyl)hepta-1,6-dien-4-ol Quantitative Evidence Guide: Comparative Data and Research Applications


Hydrochloride Salt Formation Enhances Aqueous Solubility and Handling Stability Relative to Free Base

4-(1-Aminoethyl)hepta-1,6-dien-4-ol forms a hydrochloride salt (CAS 1047620-84-7, molecular weight 190.69 g/mol) through protonation of the primary amine, which is reported to enhance stability and solubility relative to the free base form [1]. The free base exhibits computed LogD values of -1.89 at pH 5.5 and -1.24 at pH 7.4, indicating poor lipophilicity [2]. The hydrochloride salt form offers improved handling characteristics for synthetic applications, particularly in reactions requiring aqueous conditions or solid-state storage [1]. No direct comparative stability or solubility data (e.g., degradation half-life, equilibrium solubility in mg/mL) between the free base and hydrochloride salt of this specific compound has been published in the peer-reviewed literature.

Pharmaceutical Salt Formation Pre-formulation Solid-State Chemistry

Computed Physicochemical Profile Indicates Favorable Oral Drug-Likeness (Rule of Five Compliance) Relative to Non-Compliant Analogs

Computational predictions indicate that 4-(1-aminoethyl)hepta-1,6-dien-4-ol complies with Lipinski's Rule of Five: molecular weight 155.24 g/mol (<500), hydrogen bond donors 2 (<5), hydrogen bond acceptors 2 (<10), and calculated LogP 1.12 (<5) [1]. Polar surface area (PSA) is calculated at 46.25 Ų (<140 Ų threshold for oral bioavailability) . The parent scaffold hepta-1,6-dien-4-ol (CAS 2883-45-6) lacks the amine functionality, reducing hydrogen bond donor count to 1 and eliminating capacity for salt formation . No comparative biological data (e.g., permeability, metabolic stability) exists to validate these computational predictions.

Drug Discovery ADME Prediction Medicinal Chemistry

MDL Number MFCD02020765 Enables Systematic Chemical Inventory and Procurement Management

4-(1-Aminoethyl)hepta-1,6-dien-4-ol is assigned MDL number MFCD02020765, a unique identifier in the MDL (Molecular Design Limited) chemical database that facilitates unambiguous compound identification across procurement platforms and inventory systems . The parent scaffold hepta-1,6-dien-4-ol (CAS 2883-45-6) has a distinct MDL number (MFCD00009651), preventing cross-identification errors during ordering . The compound is classified under HS Code 2922199090 for amino-alcohols, with a most-favored-nation tariff rate of 6.5% and VAT rate of 17% for import/export documentation [1].

Chemical Procurement Inventory Management Regulatory Compliance

4-(1-Aminoethyl)hepta-1,6-dien-4-ol Research Application Scenarios: Recommended Use Cases Based on Structural Features


Chiral β-Amino Alcohol Scaffold for Asymmetric Catalysis Ligand Development

The compound's 1,2-amino alcohol motif (β-amino alcohol arrangement) positions it as a candidate for chiral ligand development in asymmetric catalysis. Amino alcohols constitute a well-established ligand class for enantioselective transformations including diethylzinc additions to aldehydes and enantioselective additions to meso-anhydrides [1]. The quaternary stereocenter at C4 bearing both amino and hydroxyl groups in a 1,2-relationship creates a rigid chiral environment amenable to metal coordination. Procurement for this application is supported by the compound's MDL identification (MFCD02020765) and commercial availability at 95-98% purity . Users should note that no peer-reviewed studies have demonstrated catalytic performance of this specific compound.

Terminal Diene-Containing Building Block for Ring-Closing Metathesis (RCM) and Cycloaddition Chemistry

The two terminal allyl groups enable participation in ring-closing metathesis (RCM) using Grubbs catalysts, a transformation validated for structurally related heptadienol derivatives [1]. The parent scaffold 1,6-heptadien-4-ol has been demonstrated to undergo RCM to form cyclopentenol derivatives with 79% yield using 2nd generation Grubbs catalyst . The target compound's additional aminoethyl substituent may influence cyclization regioselectivity or product stereochemistry, though no experimental validation exists. The diene system also supports Diels-Alder reactions as a diene component, expanding synthetic utility in cycloaddition strategies [2].

Salt Form Selection for Aqueous-Phase Synthetic Protocols

For reaction protocols requiring aqueous solubility or handling under ambient conditions, the hydrochloride salt form (CAS 1047620-84-7) offers enhanced stability and water compatibility relative to the free base [1]. The free base form (CAS 315248-78-3) exhibits low calculated LogD values (-1.89 at pH 5.5, -1.24 at pH 7.4) . Procurement should specify the desired form explicitly, as commercial suppliers may offer either the free base or the hydrochloride salt. The hydrochloride form is recommended for applications involving aqueous reaction media, solid-phase synthesis requiring stable handling, or long-term storage conditions.

Medicinal Chemistry Fragment for Hit-to-Lead Optimization Campaigns

The compound's compliance with Lipinski's Rule of Five (MW 155.24, HBD 2, HBA 2, cLogP 1.12) and favorable polar surface area (46.25 Ų) support its consideration as a fragment or building block in drug discovery programs [1]. The primary amine permits rapid derivatization via amide coupling, sulfonamide formation, or reductive amination, while the hydroxyl group enables esterification or etherification. The terminal alkenes provide orthogonal handles for late-stage functionalization . As no biological activity data has been published for this specific compound, its use is limited to exploratory medicinal chemistry where novel scaffolds are being evaluated de novo.

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